molecular formula C18H27N5O2 B2725438 4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine CAS No. 1796987-61-5

4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine

Cat. No.: B2725438
CAS No.: 1796987-61-5
M. Wt: 345.447
InChI Key: WFZYYEOWQRGNKJ-UHFFFAOYSA-N
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Description

4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a cyclopentyl group, a morpholinopyridazinyl group, and a piperazinyl group, all connected through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyridazinone-based molecules, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit multiple kinases with high potency makes it a valuable compound for therapeutic research, particularly in oncology.

Properties

IUPAC Name

cyclopentyl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c24-18(15-3-1-2-4-15)23-7-5-21(6-8-23)16-13-17(20-19-14-16)22-9-11-25-12-10-22/h13-15H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZYYEOWQRGNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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